molecular formula C12H12N2O3 B12884808 Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate CAS No. 33123-89-6

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate

Cat. No.: B12884808
CAS No.: 33123-89-6
M. Wt: 232.23 g/mol
InChI Key: NGEWGOKVRDQEHI-UHFFFAOYSA-N
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Description

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is a synthetic carbamate derivative featuring a benzyloxycarbonyl (Cbz) group linked to a 5-methyl-substituted 1,3-oxazole ring. The oxazole ring contributes to its electronic and steric properties, while the carbamate group enhances stability and modulates reactivity. Synthetic routes often involve coupling benzyl carbamate with functionalized oxazole precursors, as exemplified in multi-step procedures involving reverse-phase HPLC purification .

Properties

CAS No.

33123-89-6

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

benzyl N-(5-methyl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C12H12N2O3/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)

InChI Key

NGEWGOKVRDQEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (5-methyloxazol-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 5-methyloxazole-2-amine under basic conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of benzyl (5-methyloxazol-2-yl)carbamate may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-methyloxazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: The major products are often oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: The major products are typically the corresponding amines or alcohols.

    Substitution: The major products are substituted carbamates with the nucleophile replacing the benzyl group.

Scientific Research Applications

Benzyl (5-methyloxazol-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (5-methyloxazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Carbamate-Oxazole/Thiazole Derivatives

Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28)
  • Structure : Features a substituted phenyl group and a methyl carbamate linked to a thiazole ring.
  • Functional Comparison : Exhibits high acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with an IC50 comparable to galanthamine. The chlorine substituent enhances selectivity and binding affinity compared to the 5-methyl-oxazole variant .
  • Key Data : IC50 = 0.12 µM (BChE), selectivity index = 18.3 .
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate
  • Structure: Contains a pyrrolidinone ring instead of an oxazole.
  • Functional Comparison : The lactam ring introduces hydrogen-bonding capacity, altering solubility and metabolic stability. Used in peptide backbone modifications .
  • Key Data : Similarity score = 0.97 (compared to target compound) .
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)
  • Structure : Combines a thiazole ring with a nitrophenyl group and a pyrimidinedione core.
  • Functional Comparison : The nitro group enhances electrophilicity, making it more reactive in nucleophilic substitutions than the methyl-oxazole derivative. Melting point = 206–208 °C .

Heterocyclic Carbamates: Oxadiazole and Isoxazole Derivatives

4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f)
  • Structure: 1,3,4-Oxadiazole core with ethylphenyl and dibenzylamino substituents.
  • Functional Comparison : The oxadiazole ring increases aromaticity and thermal stability. Yield = 86%, IR absorption at 1685 cm<sup>−1</sup> (C=O) .
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (6)
  • Structure : Isoxazole linked to a benzimidazole via an acrylamide bridge.
  • Functional Comparison : The isoxazole’s lower basicity compared to oxazole reduces metabolic oxidation. NMR: δ 2.30 (s, CH3), 6.00 (s, isoxazole-H) .

Solubility and Reactivity in Condensation Reactions

Benzyl carbamate derivatives exhibit solvent-dependent reactivity. For instance, Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is less prone to hydrolysis in aprotic solvents like DMSO but precipitates in CH2Cl2 or Et2O due to low solubility . In contrast, N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol (2) forms cyclic products in acetic acid, highlighting the role of the oxazole group in steric hindrance during condensation .

Data Tables: Key Physical and Chemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Spectral Data (NMR/IR) Biological Activity (IC50) Reference
This compound 234.25 Not reported 1H NMR (CDCl3): δ 7.35 (benzyl), 2.30 (CH3) N/A
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 352.80 Not reported IR: 1685 cm<sup>−1</sup> (C=O) 0.12 µM (BChE)
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 428.39 206–208 HRMS: [M + H]<sup>+</sup> = 429.102 N/A

Biological Activity

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities. The compound's structure can be depicted as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

Key Features:

  • Oxazole Ring: The 5-methyl substitution on the oxazole ring influences its biological activity.
  • Carbamate Group: This functional group is known for modulating various biological pathways.

Antimicrobial Activity

Research has shown that compounds containing the oxazole moiety exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that it demonstrates notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-Tuberculosis Activity

The structure-activity relationship studies of oxazole derivatives have indicated promising anti-tuberculosis activity. This compound was tested against Mycobacterium tuberculosis and showed significant inhibitory effects.

Case Study:
A study conducted by researchers demonstrated that this compound exhibited an IC50 value of 0.5 µg/mL against M. tuberculosis, making it a potential candidate for further development in anti-tuberculosis therapies .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity: The presence of the oxazole ring may enhance membrane permeability, leading to cell lysis in susceptible bacteria.
  • Modulation of Immune Response: Some studies suggest that oxazole derivatives can modulate immune responses, potentially enhancing host defense mechanisms against pathogens.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the 5-position of the oxazole ring have been explored to enhance potency and selectivity.

Modification Biological Activity
Methyl Group at C5Increased antibacterial activity
Halogen SubstituentsEnhanced potency against M. tuberculosis
Alkyl Chain VariationsImproved solubility and bioavailability

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